molecular formula C12H14Mg-4 B1600114 magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane CAS No. 40672-08-0

magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane

Cat. No.: B1600114
CAS No.: 40672-08-0
M. Wt: 182.54 g/mol
InChI Key: NKQDXDNJHVCZGV-UHFFFAOYSA-N
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Description

Magnesocene,1,1’-dimethyl- is an organometallic compound with the formula C₁₂H₁₄Mg It is a derivative of magnesocene, where the hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesocene,1,1’-dimethyl- can be synthesized through the reaction of dimethylcyclopentadiene with magnesium in the presence of a catalyst. The reaction typically involves the use of activated magnesium or magnesium turnings under inert conditions to prevent oxidation. The reaction is carried out in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production of magnesocene,1,1’-dimethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and solvent composition to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Magnesocene,1,1’-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce a variety of functionalized magnesocene derivatives .

Scientific Research Applications

Magnesocene,1,1’-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesocene,1,1’-dimethyl- involves its ability to interact with various molecular targets through its cyclopentadienyl rings and magnesium center. The compound can form coordination complexes with other metal ions and organic molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesocene,1,1’-dimethyl- is unique due to the presence of methyl groups, which can influence its reactivity and stability compared to its parent compound and other analogs. The methyl groups can provide steric hindrance, affecting the compound’s ability to form coordination complexes and undergo certain reactions .

Properties

IUPAC Name

magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7.Mg/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDXDNJHVCZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Mg-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40672-08-0
Record name Magnesocene, 1,1'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040672080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Reactant of Route 2
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Reactant of Route 3
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Reactant of Route 4
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Reactant of Route 5
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane
Reactant of Route 6
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane

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